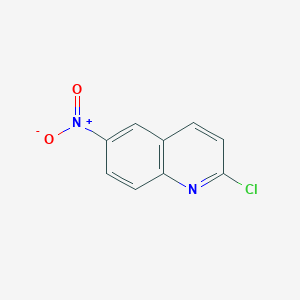

2-Chloro-6-nitroquinoline

描述

Historical Context and Significance of Quinoline (B57606) Core Structures

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. scbt.com Its structure, however, was only fully described in 1871. researchgate.net The discovery of the antimalarial properties of quinine, an alkaloid extracted from the bark of the Cinchona tree, marked a pivotal moment for quinoline chemistry. nih.govchemicalbook.com This discovery established the quinoline core as a crucial pharmacophore, leading to the synthesis of numerous life-saving drugs.

The significance of the quinoline scaffold is underscored by its presence in a variety of approved pharmaceuticals. chemimpex.com Beyond its initial role in combating malaria with drugs like chloroquine (B1663885) and primaquine, quinoline derivatives have been developed as antibacterial agents (e.g., ciprofloxacin), anticancer therapies (e.g., camptothecin), and anti-inflammatory drugs. researchgate.netscbt.combenthamdirect.com This broad spectrum of biological activity has cemented the quinoline ring system as a cornerstone of medicinal chemistry research. chemimpex.com

General Overview of Substituted Quinolines in Academic Research

Academic research into substituted quinolines is extensive and multifaceted, driven by their potential to serve as scaffolds for compounds with diverse pharmacological activities. nih.gov The ability to modify the quinoline core at various positions allows for the fine-tuning of its chemical and biological properties. chemimpex.com Researchers have explored quinoline derivatives for a vast range of therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents. nih.govmdpi.com

The synthetic versatility of the quinoline ring system allows for the creation of large libraries of compounds for screening. scbt.com Numerous named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, provide classical routes to the quinoline core, while modern methods, including transition-metal-catalyzed reactions, offer more efficient and greener alternatives. iipseries.orgchemijournal.com This accessibility has made substituted quinolines a subject of continuous investigation, not only in drug discovery but also in the development of agrochemicals, dyes, and functional materials. scbt.com

Rationale for Focusing on 2-Chloro-6-nitroquinoline within Quinoline Research

Within the vast family of quinoline derivatives, this compound stands out as a particularly valuable building block in organic synthesis. Its importance stems from the specific arrangement of its functional groups: a chloro group at the 2-position and a nitro group at the 6-position.

The chlorine atom at the C2 position is a reactive site, susceptible to nucleophilic substitution reactions. researchgate.net This allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, enabling the synthesis of a wide range of 2-substituted quinoline derivatives. Furthermore, the chloro group facilitates palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, which are powerful tools for creating carbon-carbon bonds. mdpi.comacs.org

The electron-withdrawing nature of the nitro group at the C6 position influences the reactivity of the entire quinoline ring system. evitachem.com Additionally, the nitro group itself can be readily reduced to an amino group, providing another point for further chemical modification. This dual reactivity makes this compound a versatile intermediate for constructing more complex molecules, particularly in the pursuit of new anticancer and antimicrobial agents where the quinoline scaffold is a known pharmacophore. For instance, it has been used as a precursor in the synthesis of MAPKAPK2 (MK2) inhibitors. mdpi.com

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 29969-57-1 | scbt.com |

| Molecular Formula | C₉H₅ClN₂O₂ | scbt.com |

| Molecular Weight | 208.6 g/mol | scbt.com |

| Appearance | Light yellow solid | chemimpex.com |

| Melting Point | 174 °C | ijsr.net |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. A common and efficient method involves the nitration of 3,4-dihydroquinolin-2(1H)-one, followed by chlorination.

A documented two-step synthesis starts with 3,4-dihydroquinolin-2(1H)-one, which is first nitrated using a mixture of nitric acid and sulfuric acid. The resulting 6-nitro-3,4-dihydroquinolin-2(1H)-one is then treated with phosphorus oxychloride (POCl₃) in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dimethylformamide (DMF) to yield this compound. This method has been reported to achieve a high yield of 90% over the two steps. mdpi.com

Another significant synthetic route is the Vilsmeier-Haack reaction. This reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. benthamdirect.com For example, 4-nitroacetanilide can undergo a Vilsmeier-Haack reaction to produce 3-acetyl-2-chloro-6-nitroquinoline. thieme-connect.com A related procedure using substituted acetophenone (B1666503) oximes and a Vilsmeier reagent (POCl₃/DMF) has been employed to synthesize this compound-3-carbaldehyde with a reported yield of 72.11%. ijsr.net

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by its two key functional groups, making it a versatile substrate for further chemical transformations.

Nucleophilic Substitution

The chlorine atom at the C2 position is readily displaced by nucleophiles. This nucleophilic aromatic substitution (SₙAr) is a cornerstone of its utility. A variety of nucleophiles, including amines and thiols, can be used to introduce new functionalities at this position. evitachem.com This reaction is often facilitated by the electron-withdrawing effect of the nitro group and the pyridine (B92270) nitrogen, which stabilize the intermediate Meisenheimer complex. Microwave-assisted nucleophilic substitution reactions on similar chloroquinoline systems have been shown to drastically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Suzuki-Miyaura Cross-Coupling

The C-Cl bond in this compound is suitable for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the quinoline core with various boronic acids. For example, this compound has been successfully coupled with 6-methyl-3-pyridinylboronic acid using a palladium catalyst (PdCl₂(PPh₃)₂) and a sodium carbonate base under microwave irradiation to produce the corresponding 2-pyridinyl-6-nitroquinoline. mdpi.com The use of phosphine (B1218219) ligands is often essential for the successful coupling of chloroquinolines. acs.org

Representative Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Source |

|---|

Reduction of the Nitro Group

The nitro group at the C6 position can be easily reduced to an amino group (NH₂). This transformation opens up another avenue for derivatization. Standard reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over Pd/C), are effective for this purpose. nih.govevitachem.com The resulting 6-amino-2-chloroquinoline can then undergo a host of reactions common to anilines, such as diazotization or acylation, further expanding the range of accessible derivatives.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXTVZGTFWRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448421 | |

| Record name | 2-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29969-57-1 | |

| Record name | 2-Chloro-6-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29969-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Nitroquinoline

Classical Synthetic Routes to 2-Chloro-6-nitroquinoline

A common and logical approach to the synthesis of this compound involves a two-step sequence: the introduction of a nitro group onto a suitable quinoline (B57606) precursor, followed by the chlorination of the heterocyclic ring. The success of this method hinges on controlling the regioselectivity of the nitration step.

The direct nitration of the parent quinoline ring is often challenging, typically yielding a mixture of 5-nitro and 8-nitro isomers due to the deactivating effect of the protonated nitrogen atom under strong acidic conditions. To achieve the desired 6-nitro substitution, strategic precursor selection is essential.

One effective strategy is to begin with a precursor where the nitro group is already positioned correctly on the aniline (B41778) starting material. For instance, the Doebner-von Miller reaction, a classic quinoline synthesis, can be adapted by using 4-nitroaniline (B120555) as the starting material. Its reaction with α,β-unsaturated aldehydes or ketones, such as crotonaldehyde (B89634), in the presence of an acid catalyst, directly yields the 6-nitroquinoline (B147349) core. A study on the synthesis of 2-methyl-6-nitroquinoline (B57331) demonstrated that reacting 4-nitroaniline with crotonaldehyde under reflux in concentrated HCl produced the target compound with a 47% yield, which could be doubled to 81% in the presence of a silica-functionalized magnetite nanoparticle catalyst. nih.gov

Alternatively, one can perform electrophilic nitration on a quinoline ring that has been activated towards substitution on the benzenoid portion. The precursor 2-hydroxyquinoline, which exists in tautomeric equilibrium with quinolin-2(1H)-one, is suitable for this purpose. The hydroxyl/oxo group at the 2-position directs nitration to the benzenoid ring, primarily at the 6- and 8-positions. Careful control of reaction conditions allows for the isolation of the desired 6-nitro-2-hydroxyquinoline intermediate.

Once the precursor 6-nitro-2-hydroxyquinoline is obtained, the hydroxyl group at the 2-position must be converted to a chloro group. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. researchgate.net The reaction involves heating the quinolinone derivative with an excess of POCl₃, often under reflux conditions. researchgate.net

The mechanism of this chlorination proceeds through distinct stages. nih.gov An initial phosphorylation reaction occurs, where the oxygen of the quinolinone attacks the phosphorus atom of POCl₃, forming phosphorylated intermediates. nih.gov Subsequent heating, typically to temperatures between 70-90°C, facilitates the nucleophilic attack of a chloride ion, displacing the phosphate (B84403) group and yielding the 2-chloroquinoline (B121035) product. nih.gov

To enhance the reaction rate and yield, phosphorus pentachloride (PCl₅) is sometimes used in conjunction with POCl₃. indianchemicalsociety.com The PCl₅/POCl₃ mixture is a more potent chlorinating system. indianchemicalsociety.com In some cases, the addition of a tertiary amine base or the use of N,N-dimethylformamide (DMF) as a catalyst can also accelerate the reaction. researchgate.netgoogle.com After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure, and the product is isolated by carefully pouring the reaction mixture into ice water.

Table 1: Overview of Chlorination Conditions for Heterocyclic Ketones

| Reagent(s) | Conditions | Notes |

| POCl₃ | Reflux, no solvent | Standard procedure for converting quinolinones/quinazolones. researchgate.net |

| POCl₃ / PCl₅ | Heating | A more powerful chlorinating mixture, used for robust transformations. indianchemicalsociety.com |

| POCl₃ / Organic Base (e.g., Et₃N, DIPEA) | 70-90°C | The base facilitates the initial phosphorylation step. nih.gov |

| POCl₃ / cat. DMF | Heating | DMF can act as a catalyst, forming a Vilsmeier-like intermediate. researchgate.netgoogle.com |

An alternative synthetic route begins with a partially saturated quinoline precursor, specifically a nitrohydrocarbostyril. "Hydrocarbostyril" is an older term for 3,4-dihydroquinolin-2(1H)-one. This approach involves starting with 6-nitro-3,4-dihydroquinolin-2(1H)-one and performing a simultaneous chlorination and aromatization.

In this proposed pathway, 6-nitro-3,4-dihydroquinolin-2(1H)-one is first treated with phosphorus oxychloride (POCl₃). The POCl₃ reacts with the lactam functionality to form an intermediate imidoyl chloride. This intermediate can then undergo elimination of water, facilitated by the reagent and heat, to introduce a double bond within the heterocyclic ring.

However, this initial reaction does not lead to full aromatization. The resulting dihydroquinoline intermediate must be oxidized to form the stable aromatic quinoline ring. A powerful dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is employed for this final aromatization step, yielding this compound. This sequential, one-pot or two-step process provides an efficient pathway from a saturated precursor to the final aromatic product.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and can be ingeniously applied to construct the quinoline ring system itself, yielding 2-chloroquinoline-3-carbaldehydes as intermediates. ijsr.netresearchbib.com This approach builds the heterocyclic ring and installs the chloro and formyl groups in a single transformation.

The reaction typically starts with an N-arylacetamide, such as N-(4-nitrophenyl)acetamide. researchgate.net This starting material is treated with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). chemijournal.comechemcom.com The Vilsmeier reagent acts as an electrophile, leading to a cyclization and dehydration cascade that ultimately forms the 2-chloroquinoline ring system.

Using this method, this compound-3-carbaldehyde can be synthesized directly. ijsr.net The reaction involves adding POCl₃ dropwise to DMF at 0°C, followed by the addition of the appropriate substituted acetophenone (B1666503) oxime. The mixture is then heated, poured into ice water, and the product is filtered. ijsr.net This provides a direct route to a quinoline core that is already chlorinated at the 2-position and nitrated at the 6-position, with a carbaldehyde group at the 3-position that can be removed or used for further functionalization.

Table 2: Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction ijsr.net

| 6-Substituent | Starting Material | Yield (%) | Melting Point (°C) |

| H | Acetophenone oxime | 75.2 | 145 |

| OH | 4-Hydroxyacetophenone oxime | 66 | 125 |

| OCH₃ | 4-Methoxyacetophenone oxime | 62 | 146 |

| Cl | 4-Chloroacetophenone oxime | 68 | 191-192 |

| NO₂ | 4-Nitroacetophenone oxime | 72.1 | 174 |

Synthesis from Nitrohydrocarbostyril Derivatives

Modern and Optimized Synthetic Protocols for this compound

Traditional synthesis of this compound often involves the chlorination of 6-nitroquinolin-2-one using reagents like phosphorus oxychloride (POCl₃), typically requiring prolonged heating. niscpr.res.in Modern methodologies aim to improve upon these classic procedures by enhancing reaction rates, improving yields, and reducing the environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and increased product yields. nih.govorganic-chemistry.orgrasayanjournal.co.inbiotage.com The principle lies in the efficient heating of polar molecules through dielectric loss, resulting in rapid temperature elevation of the reaction mixture. organic-chemistry.org

For the synthesis of this compound, a hypothetical microwave-assisted protocol can be extrapolated from the synthesis of analogous 2-chloroquinolines. niscpr.res.in The reaction would likely involve the treatment of 6-nitroquinolin-2-one with a chlorinating agent such as phosphorus oxychloride, potentially in the presence of a high-boiling solvent like N,N-dimethylformamide (DMF) or under solvent-free conditions. The use of a sealed vessel in a dedicated microwave reactor would allow for temperatures to exceed the solvent's boiling point, significantly accelerating the rate of chlorination.

Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Starting Material | 6-Nitroquinolin-2-one | 6-Nitroquinolin-2-one |

| Reagent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |

| Solvent | N,N-Dimethylformamide (DMF) or neat | N,N-Dimethylformamide (DMF) or solvent-free |

| Temperature | Reflux (typically >150°C) | 150-200°C |

| Reaction Time | Several hours (e.g., 4-16 h) niscpr.res.in | Minutes (e.g., 5-30 min) nih.gov |

| Yield | Moderate to good | Potentially higher |

| Work-up | Aqueous work-up, extraction | Aqueous work-up, extraction |

Catalyst-Mediated Syntheses

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov While a direct palladium-catalyzed synthesis of this compound from a simple quinoline precursor is not widely reported, the principles of palladium catalysis can be applied to analogous transformations.

A potential palladium-catalyzed route could involve the C-H activation and subsequent chlorination of a suitable 6-nitroquinoline derivative. However, a more plausible approach would be the palladium-catalyzed cross-coupling of a 2-substituted-6-nitroquinoline (e.g., 2-bromo-6-nitroquinoline) with a chloride source, although direct chlorination is often more straightforward.

More relevant to the synthesis of the quinoline core itself, palladium catalysts are employed in various cyclization strategies to construct the quinoline ring system, which could then be further functionalized to yield this compound. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, green approaches could include the use of solvent-free reaction conditions or the replacement of hazardous reagents with more environmentally benign alternatives.

A solvent-free approach to the chlorination of 6-nitroquinolin-2-one could be performed using phosphorus oxychloride as both the reagent and the reaction medium, potentially under microwave irradiation to reduce the reaction time and energy consumption. mdpi.com This minimizes the use of volatile organic solvents, which are often a major source of chemical waste.

Furthermore, research into solid-supported reagents or catalysts could offer a greener pathway. For instance, a solid-supported chlorinating agent could simplify the purification process, as the excess reagent and byproducts could be removed by simple filtration. While specific examples for this compound are not prevalent, the synthesis of other heterocyclic compounds has benefited from such approaches. nih.gov

Purity Assessment and Yield Optimization in this compound Synthesis

Optimizing the yield and ensuring the purity of this compound are crucial for its use in subsequent synthetic steps.

Yield Optimization:

The yield of the chlorination reaction can be influenced by several factors, including:

Reaction Temperature and Time: In conventional heating, careful control of the reflux temperature and reaction time is necessary to ensure complete conversion without significant decomposition. Microwave synthesis allows for precise control of these parameters, often leading to higher yields in shorter times. nih.gov

Stoichiometry of Reagents: The molar ratio of the 6-nitroquinolin-2-one to the chlorinating agent (e.g., POCl₃) is a critical parameter. An excess of the chlorinating agent is often used to drive the reaction to completion, but this can lead to purification challenges.

Work-up Procedure: The method of quenching the reaction and isolating the product can significantly impact the final yield. Pouring the reaction mixture onto ice and careful neutralization are common steps. niscpr.res.in

Purity Assessment:

The purity of the synthesized this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, a reversed-phase HPLC method with UV detection is often employed. nih.gov A suitable method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. The retention time and peak area would be used to determine the purity of the sample against a reference standard.

Spectroscopic Methods: The structure and identity of the synthesized compound are confirmed using spectroscopic techniques such as:

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight of the compound. niscpr.res.in

Table 2: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Recrystallization from a suitable solvent, such as ethyl acetate (B1210297), is a common method for purifying the crude product. niscpr.res.in The melting point of the purified compound can also serve as an indicator of its purity.

Reactivity and Reaction Mechanisms of 2 Chloro 6 Nitroquinoline

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

The activated chloro group at the C-2 position can be readily displaced by various nitrogen-containing nucleophiles, such as ammonia, primary amines, and secondary amines. These reactions typically yield the corresponding 2-amino-6-nitroquinoline derivatives. While specific studies on 2-chloro-6-nitroquinoline are not extensively documented in readily available literature, the reactivity can be inferred from similar systems like 6-bromo-2-chloroquinoline. For instance, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds at the 2-position of the quinoline (B57606) core. nih.gov This reaction allows for the introduction of a wide range of amino groups. nih.gov

The general reaction involves the attack of the amine on the C-2 carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Nitrogen Nucleophiles on Chloroquinolines Data is based on reactions with analogous chloroquinoline compounds to illustrate expected reactivity.

| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) |

| Cyclic Amines | 6-Bromo-2-chloroquinoline | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 6-Bromo-2-(amino)quinoline | High |

| Lithium bis(trimethylsilyl)amide | 6-(Heterocyclic)-2-chloroquinoline | Pd₂(dba)₃, P(tBu)₃, Toluene, 100 °C | 6-(Heterocyclic)-2-aminoquinoline | High |

Oxygen-containing nucleophiles, such as alkoxides (e.g., methoxide, ethoxide) and hydroxides, can also displace the chloro group in this compound. These reactions lead to the formation of 2-alkoxy-6-nitroquinolines or 2-hydroxy-6-nitroquinoline (which exists in equilibrium with its tautomeric form, 6-nitroquinolin-2(1H)-one). The reaction is typically carried out in the corresponding alcohol as the solvent or in the presence of a base to generate the alkoxide or hydroxide (B78521) ion. The higher nucleophilicity of the alkoxide anion compared to the neutral alcohol facilitates the substitution reaction.

Table 2: Expected Nucleophilic Aromatic Substitution Reactions with Oxygen Nucleophiles Illustrative reactions based on general principles of SNAr on activated haloquinolines.

| Nucleophile | Reaction Conditions | Expected Product |

| Sodium Methoxide (NaOMe) | Methanol (MeOH), Reflux | 2-Methoxy-6-nitroquinoline |

| Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH), Reflux | 2-Ethoxy-6-nitroquinoline |

| Sodium Hydroxide (NaOH) | H₂O/Dioxane, Heat | 6-Nitroquinolin-2(1H)-one |

Sulfur nucleophiles are known for their high reactivity in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. libretexts.orgmsu.edu Thiolates (RS⁻), generated from thiols in the presence of a base, can effectively displace the chlorine atom from this compound to form 2-(alkylthio)-6-nitroquinolines or 2-(arylthio)-6-nitroquinolines. These reactions are generally rapid and high-yielding. For example, studies on 4-chloro-8-methylquinoline-2(1H)-thione demonstrate facile substitution with various thiols. mdpi.com

Table 3: Expected Nucleophilic Aromatic Substitution Reactions with Sulfur Nucleophiles Illustrative reactions based on the high reactivity of sulfur nucleophiles with haloheteroarenes.

| Nucleophile | Reaction Conditions | Expected Product |

| Sodium Ethanethiolate (NaSEt) | Ethanol (EtOH) or DMF | 2-(Ethylthio)-6-nitroquinoline |

| Sodium Thiophenoxide (NaSPh) | DMF, Room Temperature | 2-(Phenylthio)-6-nitroquinoline |

| Sodium Hydrosulfide (NaSH) | Ethanol (EtOH), Reflux | 6-Nitroquinoline-2(2H)-thione |

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, the most common and synthetically useful of which is reduction to an amino group.

The reduction of the nitro group in this compound yields 6-amino-2-chloroquinoline. This transformation is a critical step in the synthesis of various substituted quinolines, as the resulting amino group can be further functionalized. A key challenge in this reduction is the potential for simultaneous hydrodehalogenation, where the chloro group is also reduced and removed from the ring. Therefore, the choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity. researchgate.netorganic-chemistry.org

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. researchgate.net The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is a very common and efficient catalyst for nitro group reduction. commonorganicchemistry.com However, it can also catalyze hydrodehalogenation, especially with aryl chlorides. organic-chemistry.org By carefully controlling the reaction conditions (temperature, pressure, solvent, and reaction time), it is possible to selectively reduce the nitro group. A study on the closely related compound 2-chloro-6-nitrotoluene (B1664060) found that using a Pd-only catalyst at 353 K and 1 MPa H₂ pressure resulted in high selectivity for the amino product, with less than 1.2% of the dehalogenated side product. researchgate.net

Raney Nickel (Raney Ni): This catalyst is often used as an alternative to Pd/C when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com It is generally less active towards the reduction of the C-Cl bond compared to palladium-based catalysts.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

Hydrogen Source: Besides hydrogen gas, catalytic transfer hydrogenation (CTH) can be employed. mdpi.com This method uses molecules like ammonium (B1175870) formate (B1220265) (HCOONH₄) or hydrazine (B178648) (N₂H₄) as the hydrogen source in the presence of a catalyst like Pd/C. This technique can sometimes offer improved selectivity. organic-chemistry.orgmdpi.com

Table 4: Catalytic Systems for Selective Reduction of Aromatic Nitro Groups Data based on general findings and studies on analogous chloronitroaromatic compounds.

| Catalyst | Hydrogen Source | Solvent | Key Feature |

| Pd/C | H₂ gas | Ethanol, Ethyl Acetate (B1210297) | Highly efficient but may cause dehalogenation. organic-chemistry.orgresearchgate.net |

| Raney Ni | H₂ gas | Ethanol | Often preferred to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |

| SnCl₂ | HCl/MeOH | Methanol | A classic chemical reduction method that is highly chemoselective for the nitro group and tolerates halogens well. researchgate.netnih.gov |

| Fe/HCl or Fe/NH₄Cl | Acidic Water/Ethanol | Water/Ethanol | A cost-effective and selective method for nitro reduction. |

Reduction to Amino Group

Chemical Reduction Methods

The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-6-aminoquinoline. This transformation is a critical step in the synthesis of various functionalized quinoline derivatives. Common methods for this reduction include the use of metal catalysts or reducing agents like stannous chloride.

One of the most established methods for the reduction of aromatic nitro compounds is the use of stannous chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl). The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro group. While effective, this method often requires harsh acidic conditions and can generate tin-containing byproducts that complicate purification.

Catalytic hydrogenation offers a cleaner alternative for the reduction of the nitro group. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under pressure. Catalytic hydrogenation is often preferred due to its high efficiency, cleaner reaction profile, and milder conditions compared to reductions with metal salts. However, care must be taken to control the reaction conditions to avoid the undesired reduction of the quinoline ring or hydrodehalogenation of the chloro-substituent.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, reflux | Cost-effective, well-established | Harsh acidic conditions, tin waste |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalyst) | Ethanol or Ethyl Acetate, RT-50°C, 1-50 atm H₂ | High yield, clean reaction, mild conditions | Potential for over-reduction or dehalogenation |

Transformations of the Amino Group (via Diazonium Salts, etc.)

The 6-amino-2-chloroquinoline, formed from the reduction of this compound, possesses a versatile amino group that can be further functionalized. A common and powerful method for this is through the formation of a diazonium salt. byjus.com

The process, known as diazotization, involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org This reaction converts the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group (as dinitrogen gas, N₂). masterorganicchemistry.com

The resulting 2-chloroquinolin-6-diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, most notably the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a range of nucleophiles. wikipedia.orgorganic-chemistry.org This provides a synthetic route to introduce various substituents at the 6-position of the quinoline ring that are not easily accessible by other means. lscollege.ac.inorganic-chemistry.org

Examples of Diazonium Salt Reactions:

Sandmeyer Reaction:

Using CuCl to replace -N₂⁺ with -Cl. masterorganicchemistry.com

Using CuBr to replace -N₂⁺ with -Br. masterorganicchemistry.com

Using CuCN to form the corresponding nitrile (-CN). byjus.com

Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) results in the substitution of the diazonium group with fluorine (-F).

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group (-OH). lscollege.ac.in

Deamination: The diazonium group can be replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

These transformations significantly expand the synthetic utility of this compound by allowing for the introduction of a wide array of functional groups onto the quinoline core after the initial reduction step. researchgate.netrsc.org

Nucleophilic Attack on the Nitro-substituted Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. chemistrysteps.com The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack. libretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub

The position of the electron-withdrawing group is critical; ortho and para positions relative to the leaving group allow for direct resonance stabilization of the negative charge onto the nitro group, which greatly accelerates the reaction. youtube.com In the case of this compound, while the nitro group is not directly ortho or para to the chloro group, its powerful electron-withdrawing nature deactivates the entire ring system towards electrophilic attack and activates it towards nucleophilic attack.

Cross-Coupling Reactions

The chlorine atom at the C2 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling (as applied to related chloroquinolines)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. wikipedia.orgyoutube.com This reaction is widely used to form new carbon-carbon bonds. youtube.com In the context of chloroquinolines, the Suzuki reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the chlorine atom.

For a substrate like this compound, the reaction would involve its coupling with a suitable boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three main steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The reactivity of aryl chlorides in Suzuki couplings can be lower than that of the corresponding bromides or iodides. Therefore, the choice of catalyst system, including the palladium source and the ligand, is critical for achieving good yields. nih.gov Ligands such as SPhos and XPhos have been shown to be effective for the coupling of challenging substrates. nih.gov

| Component | Example | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling cycle |

| Ligand | SPhos, XPhos | Stabilizes the palladium center and promotes key steps |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane/Water | Solubilizes reactants and influences reaction rate |

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig if applicable)

Beyond the Suzuki coupling, the chloro-substituent on the quinoline ring enables other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org Applying this to this compound would allow for the synthesis of 2-alkynyl-6-nitroquinolines, which are valuable synthetic intermediates. The reactivity order for the halide is generally I > Br > Cl, so chloroquinolines can be challenging substrates, often requiring specific catalyst and ligand combinations for efficient coupling. libretexts.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. youtube.com This reaction could be used to introduce alkenyl substituents at the 2-position of the quinoline ring.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction is particularly useful for synthesizing substituted anilines and related compounds. For a substrate like 6-bromo-2-chloroquinoline, selective amination at either the bromo or chloro position can be achieved by carefully choosing the reaction conditions. acs.orgnih.gov This demonstrates the potential for applying Buchwald-Hartwig amination to this compound to introduce various amino groups at the 2-position. researchgate.netscienceopen.com

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, the benzene ring is generally more reactive towards electrophiles than the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. reddit.com Therefore, electrophilic substitution on quinoline typically occurs on the benzene ring, at positions 5 and 8. reddit.com

However, the reactivity of this compound in electrophilic aromatic substitution is significantly influenced by the substituents already present. Both the chloro group and the nitro group are deactivating groups. makingmolecules.com The nitro group is a very strong deactivating group, making the benzene ring highly electron-deficient and thus much less susceptible to electrophilic attack than unsubstituted quinoline. masterorganicchemistry.comyoutube.com

Due to the strong deactivating effect of the nitro group at position 6, further electrophilic substitution on the benzene ring of this compound would be extremely difficult and require harsh reaction conditions. The deactivating nature of the existing substituents would likely lead to low yields or no reaction under standard electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions).

Cycloaddition Reactions and Annulation Strategies

The inherent electronic characteristics of this compound, featuring an electron-deficient pyridine ring due to the chloro substituent and a similarly deactivated benzene ring owing to the nitro group, render it a compelling substrate for various cycloaddition and annulation reactions. These reactions provide powerful synthetic routes to construct complex, fused heterocyclic systems built upon the quinoline framework. The reactivity is primarily dictated by the electron-withdrawing nature of both substituents, which can activate the quinoline system towards specific types of pericyclic reactions and sequential annulation strategies.

While extensive studies focusing solely on this compound are not widely documented, its reactivity can be inferred from related nitroquinoline and chloroquinoline systems. The presence of the nitro group, in particular, is known to enhance the dienophilic character of aromatic systems in Diels-Alder reactions. For instance, 5- and 8-nitroquinolines have been studied as effective dienophiles in polar thermal Diels-Alder reactions with electron-rich dienes. This suggests that the C5-C5a bond of the 6-nitroquinoline (B147349) moiety could potentially act as a dienophile, leading to the formation of polycyclic structures.

Annulation strategies, involving the sequential formation of new rings, are particularly valuable for synthesizing fused quinoline heterocycles such as pyrazolo[4,3-f]quinolines and triazolo[4,5-f]quinolines. These strategies often commence with a nucleophilic substitution at the C2 position, followed by an intramolecular cyclization.

A plausible and widely utilized annulation strategy for constructing a pyrazole (B372694) ring fused to the quinoline core involves the reaction of 2-chloroquinolines with hydrazine. In a typical sequence, hydrazine hydrate (B1144303) would displace the chloride at the C2 position to form a 2-hydrazinyl-6-nitroquinoline intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, would then lead to the formation of the pyrazolo[4,3-f]quinoline ring system. While specific conditions for the 6-nitro derivative are not detailed in the available literature, the general methodology is well-established for other substituted 2-chloroquinolines.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Conditions | Reference |

| 2-Chloro-4-methyl-6-bromoquinoline | Hydrazine hydrate | 2-Hydrazinyl-4-methyl-6-bromoquinoline | Nucleophilic Substitution | Ethanol, reflux | |

| 2-Hydrazinylquinolines | Nitroalkanes | 1,2,4-Triazolo[4,3-a]quinolines | Annulation | Polyphosphoric acid, 130°C |

This table presents data for analogous reactions, as specific examples for this compound are not extensively documented in the cited literature.

Similarly, a [3+2] cycloaddition-based annulation strategy can be envisioned for the synthesis of triazolo[4,5-f]quinolines. This would involve the reaction of this compound with sodium azide (B81097). The initial step is a nucleophilic aromatic substitution to yield 2-azido-6-nitroquinoline. This intermediate can then undergo thermal or metal-catalyzed intramolecular nitrene insertion or cycloaddition to form the fused triazole ring. This approach is a common and effective method for the synthesis of fused 1,2,3-triazole systems. The azide group acts as a versatile precursor for the annulation process.

| Reactant | Reagent | Intermediate | Product | Reaction Type | Reference |

| α-Haloacrylates | Sodium Azide | N/A | N-unsubstituted 1,2,3-triazole-4-carboxylates | [3+2] Cycloaddition | |

| 2-Chloro-3-nitropyridines | Sodium Azide | 2-Azido-3-nitropyridines | N/A | Nucleophilic Aromatic Substitution |

This table illustrates general principles of reactions involving azides that are relevant to the proposed annulation strategy.

These cycloaddition and annulation reactions underscore the synthetic utility of this compound as a building block for creating more complex, polycyclic heteroaromatic compounds. The chloro and nitro groups play crucial roles in activating the quinoline nucleus for these transformations, enabling the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. Further research into the specific cycloaddition and annulation reactions of this compound would be valuable in fully exploring its synthetic potential.

Spectroscopic Data for this compound Not Found in Publicly Available Resources

The investigation sought to provide a thorough elucidation of this compound's molecular structure through several analytical techniques. The intended report was to be structured around detailed analyses from ¹H NMR, ¹³C NMR, advanced 2D NMR techniques, Fourier Transform Infrared (FT-IR) Spectroscopy, and Fourier Transform Raman (FT-Raman) Spectroscopy.

However, the search for specific chemical shifts, coupling constants, and correlation spectra for the NMR analysis, as well as detailed vibrational mode assignments for FT-IR and FT-Raman, did not return any direct experimental data for this compound. While information exists for structurally similar compounds—such as various chloro-substituted or nitro-substituted quinolines and related heterocyclic systems—this data cannot be accurately extrapolated to the target molecule due to the unique electronic and steric effects of the specific substituent pattern in this compound.

Consequently, the creation of data tables and a detailed, scientifically accurate article as per the requested outline is not possible at this time. The lack of available experimental spectra and associated data in published scientific literature and chemical databases prevents a complete and authoritative spectroscopic characterization. Further empirical research would be required to generate the necessary data for such an analysis.

Advanced Spectroscopic Characterization and Elucidation of 2 Chloro 6 Nitroquinoline

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For 2-Chloro-6-nitroquinoline, the UV-Vis spectrum is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The quinoline (B57606) ring system, a chromophore, along with the chloro and nitro groups, which act as auxochromes, dictates the electronic absorption properties of the molecule. fiveable.me

The electronic transitions observed in this compound are primarily of two types: π → π* and n → π. youtube.comyoutube.com The π → π transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. youtube.com These transitions are typically of high intensity and are associated with the conjugated π-electron system of the quinoline aromatic rings. fiveable.me The presence of the nitro group, a strong electron-withdrawing group, extends the conjugation and can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. fiveable.me

The n → π* transitions involve the excitation of non-bonding electrons (lone pair electrons), located on the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group, to an anti-bonding π* orbital. youtube.comyoutube.com These transitions are generally of lower intensity compared to π → π* transitions. youtube.com The solvent polarity can influence these transitions; for instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk While a specific experimental spectrum for this compound is not detailed in the provided search results, the absorption spectrum of a related compound, 6-nitroquinoline (B147349), shows an absorption peak at 333 nm, which is attributed to a π→π* transition. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π (bonding) → π (anti-bonding) | Quinoline ring system, Nitro group | 200-400 nm |

| n → π | n (non-bonding) → π (anti-bonding) | N-atom in quinoline, O-atoms in nitro group | >300 nm |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₉H₅ClN₂O₂), the mass spectrum would confirm the molecular mass and provide structural insights through characteristic fragmentation.

The first step in mass spectrometry is the ionization of the molecule, typically resulting in a molecular ion (M⁺). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion peak would correspond to the molecular weight of this compound. The presence of chlorine would be indicated by a characteristic M+2 peak (at m/z M+2) with an intensity of approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. wikipedia.orglibretexts.org The fragmentation pattern is predictable and provides a fingerprint of the molecule's structure. For this compound, likely fragmentation pathways would involve the loss of the substituents from the quinoline core. Common fragmentation steps would include:

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of a nitrogen dioxide radical (•NO₂, 46 Da), resulting in a significant fragment ion.

Loss of chlorine: The loss of a chlorine radical (•Cl, 35 or 37 Da) is another probable fragmentation pathway.

Loss of carbon monoxide: Subsequent fragmentation of the quinoline ring structure can lead to the expulsion of neutral molecules like carbon monoxide (CO, 28 Da).

By analyzing the m/z values of these fragment ions, the original structure of this compound can be pieced together and confirmed.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Neutral Loss | Resulting Fragment Ion (m/z) |

| Molecular Ion | - | [C₉H₅ClN₂O₂]⁺ |

| Loss of Nitro Group | •NO₂ | [C₉H₅ClN]⁺ |

| Loss of Chlorine | •Cl | [C₉H₅N₂O₂]⁺ |

| Loss of Nitro Group and CO | •NO₂, CO | [C₈H₅ClN]⁺ |

X-ray Crystallography for Solid-State Structure Determination (for related nitroquinolines)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, analysis of related nitroquinoline structures provides valuable insights into the expected solid-state conformation.

Studies on other nitroquinoline derivatives, such as 8-Nitroquinoline and 4-chloro-8-nitroquinoline, have been conducted. nih.govnih.gov For example, the crystal structure of 8-Nitroquinoline has been determined, revealing key structural features that are likely to be shared across this class of compounds. nih.gov The molecule is nearly flat, with a small dihedral angle between the pyridine (B92270) and benzene (B151609) rings. nih.gov

Table 3: Crystallographic Data for the Related Compound 8-Nitroquinoline nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.2089 (11) |

| β (°) | 114.086 (4) |

| Volume (ų) | 795.4 (2) |

| Z | 4 |

Computational Chemistry and Theoretical Studies of 2 Chloro 6 Nitroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. dergipark.org.tr DFT calculations are widely used to predict various properties of quinoline (B57606) derivatives, including their optimized geometries, vibrational frequencies, and electronic structures. nih.govresearchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional often employed for these calculations, typically paired with basis sets like 6-311++G(d,p) to ensure reliable results. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to the minimum energy on the potential energy surface. arxiv.orgnih.gov For 2-Chloro-6-nitroquinoline, this process would determine the precise bond lengths, bond angles, and dihedral angles.

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be used to achieve this optimized geometry. nih.gov The resulting structural parameters provide a foundational understanding of the molecule's shape and steric properties. Due to the rigid nature of the fused quinoline ring system, significant conformational flexibility is not expected, and the molecule is predicted to be largely planar. nih.gov The optimized geometry is crucial as it serves as the basis for all subsequent calculations, such as vibrational frequencies and electronic properties. arxiv.org

Below is an illustrative table of selected optimized geometrical parameters for a related compound, 6-Chloroquinoline, as determined by DFT calculations. This provides an example of the type of data obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2-Cl | 1.751 |

| Bond Length (Å) | C5-C6 | 1.375 |

| Bond Length (Å) | C6-C7 | 1.487 |

| Bond Length (Å) | C-H | 1.083 - 1.112 |

| Bond Angle (°) | C3-C2-Cl | 120.5 |

| Bond Angle (°) | C5-C6-C7 | 120.1 |

| Bond Angle (°) | N1-C2-Cl | 115.8 |

Vibrational Frequency Calculations and Spectroscopic Assignment

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. arxiv.org These calculations provide the frequencies of the fundamental vibrational modes of the molecule. researchgate.net

The calculated vibrational frequencies are often scaled by an empirical factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. researchgate.net The assignment of these vibrational modes, such as C-H stretching, C=C stretching, and the vibrations of the nitro (NO2) and chloro (C-Cl) groups, is aided by analyzing the Potential Energy Distribution (PED). nih.govresearchgate.net For instance, C-Cl stretching vibrations in chloroquinolines are typically observed in the range of 760-505 cm⁻¹. nih.gov

An example of calculated vibrational frequencies and their assignments for a related quinoline derivative is presented below.

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| ν(C-H) | 3078 | 2958 | Aromatic C-H stretch |

| ν(C=O) | 1717 | 1650 | (Example from carboxaldehyde derivative) mdpi.com |

| ν(C=C) | 1621 | 1558 | Aromatic ring stretch |

| ν(NO₂) sym | ~1350 | ~1297 | Symmetric NO₂ stretch (expected) |

| ν(C-Cl) | 659 | 633 | C-Cl stretch nih.gov |

Note: The data presented is illustrative, drawing from typical values for substituted quinolines. Specific frequencies for this compound would require dedicated calculations. nih.govmdpi.com

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wuxiapptec.com

A small HOMO-LUMO gap generally indicates high chemical reactivity and a propensity for electronic transitions at lower energies. wuxiapptec.comresearchgate.net DFT calculations provide the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be distributed over the quinoline ring system, while the LUMO may show significant localization on the electron-withdrawing nitro group. The HOMO-LUMO gap for 6-Chloroquinoline has been calculated to be approximately 4.74 eV in the gas phase. nih.gov The introduction of a nitro group would be expected to lower this gap.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 (Estimated) |

| LUMO Energy | -2.0 to -3.0 (Estimated) |

| HOMO-LUMO Gap (ΔE) | ~4.0 - 4.5 (Estimated) |

Note: These energy values are estimations based on related nitroaromatic and chloroquinoline compounds. The actual values for this compound would need to be determined via specific DFT calculations. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

To study the electronic transitions and predict the UV-Visible absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov This approach calculates the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities) of electronic transitions from the ground state to various excited states. researchgate.net

The calculated spectrum can then be compared with experimental data to understand the nature of the electronic transitions. For quinoline derivatives, the absorptions in the UV-Vis region typically arise from π→π* transitions within the aromatic system. nih.gov The TD-DFT calculations for 6-chloroquinoline, for example, predict significant absorptions around 290 nm and 224 nm, which are attributed to transitions involving the frontier molecular orbitals. nih.gov The presence of the nitro group in this compound is expected to introduce new transitions and cause a red-shift (shift to longer wavelengths) in the absorption bands due to its strong electron-withdrawing nature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergi-fytronix.com The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. wisc.edu

Typically, red colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. dergi-fytronix.com For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, making these the primary sites for electrophilic interaction. dergi-fytronix.comwisc.edu Positive potential would likely be concentrated around the hydrogen atoms of the ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units (bonds, lone pairs, etc.). wisc.edu This method allows for the investigation of charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | ~20-30 | Lone Pair → π |

| π(C5-C6) | π(C7-C8) | ~15-25 | π → π |

| LP(2) O(Nitro) | π(N-O) | ~30-50 | Lone Pair → π |

Note: The E(2) values are representative examples based on NBO analyses of similar aromatic and heterocyclic systems to illustrate the concept of hyperconjugative interactions. wisc.edu

Quantum Chemical Descriptors and Reactivity Indices

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of this compound. An analysis of its quantum chemical descriptors helps in understanding its chemical behavior. DFT studies, often using hybrid functionals like B3LYP with a 6-311++G(d,p) basis set, are instrumental in predicting the distribution of electron density within the molecule. nih.gov In this compound, the presence of both a chloro group at the 2-position and a nitro group at the 6-position significantly influences its electronic properties. These electron-withdrawing groups lead to a redistribution of electron density, which in turn affects the molecule's reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity towards electrophilic and nucleophilic attacks. For this compound, the nitro group is predicted to lower the LUMO energy, which suggests an enhanced reactivity in charge-transfer interactions. A lower LUMO energy indicates a greater ability of the molecule to accept electrons.

Reactivity indices derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), offer a quantitative measure of the molecule's reactivity. These parameters are calculated from the energies of the HOMO and LUMO. Furthermore, local reactivity descriptors like the Fukui functions can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net For instance, the electron-withdrawing nature of the nitro and chloro groups is expected to make the 3-position in the quinoline ring electrophilic.

| Descriptor | Symbol | Significance in Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |

| Energy Gap | ΔE | (ELUMO - EHOMO); a smaller gap implies higher reactivity and lower kinetic stability. |

| Electronegativity | χ | Measures the tendency to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Global Softness | S | The reciprocal of hardness; higher softness implies higher reactivity. |

| Fukui Function | f(r) | Identifies the most reactive sites within a molecule for different types of attack. |

Molecular Dynamics Simulations (if applicable to reactivity)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, including chemical reactions. mdpi.comresearchgate.net By simulating the atomic motions over time, MD can provide insights into reaction mechanisms, transition states, and the influence of the environment (such as a solvent) on reactivity. nih.gov

In the context of this compound, MD simulations could be particularly useful for studying its reactivity in various chemical environments. For instance, simulations could model the nucleophilic substitution reaction at the C2 position, where the chlorine atom is displaced. By performing MD simulations, researchers could investigate the free energy profile of such a reaction, identify the transition state, and understand the role of solvent molecules in stabilizing intermediates and transition states. nih.gov

Reactive MD simulations, which employ force fields that can describe the formation and breaking of chemical bonds (like ReaxFF), would be especially applicable. mdpi.com Such simulations could model the dynamic process of bond cleavage and formation during a reaction involving this compound, providing a level of detail that is not accessible through static quantum chemical calculations alone. While general methodologies for using MD simulations to study chemical reactivity are well-established, specific applications of this technique to investigate the reactivity of this compound have not been extensively reported in the scientific literature.

Synthetic Applications and Derivatization Strategies for 2 Chloro 6 Nitroquinoline

Use as a Precursor for Diverse Quinoline (B57606) Derivatives

The reactivity of the 2-chloro substituent is the cornerstone of 2-chloro-6-nitroquinoline's utility as a synthetic building block. This position is highly susceptible to nucleophilic displacement, allowing for the introduction of various functional groups and the extension of the molecular framework. This reactivity enables the synthesis of a wide array of substituted quinolines, many of which are scaffolds for compounds with significant biological or material properties.

The 2-chloroquinoline (B121035) core is a key starting point for developing novel, biologically active molecules. By replacing the chlorine atom with different moieties, chemists can generate libraries of compounds for screening against various biological targets. For example, 2-chloroquinoline derivatives serve as precursors for curcumin-inspired analogues evaluated for their potential as anticancer agents. In one study, the synthesis of twenty new curcumin-mimicking 2-chloro/phenoxy quinoline derivatives was reported, with some compounds exhibiting significant cytotoxic activity against various tumor cell lines. nih.gov One of the most active analogues demonstrated promising cytotoxicity against PC-3 prostate cancer cells with an IC50 value of 3.12 µM and was found to induce G2/M cell cycle arrest and apoptosis. nih.gov

The general synthetic approach involves the nucleophilic substitution of the 2-chloro group, which serves as an efficient synthetic handle. This strategy has been employed to create quinoline-based analogues with a range of biological activities, including antibacterial and anticancer properties. nih.govekb.eg

Table 1: Examples of Biologically Active Quinoline Analogues Derived from 2-Chloroquinoline Precursors

| Precursor Type | Resulting Analogue Class | Biological Activity Investigated | Reference |

|---|---|---|---|

| 2-Chloroquinoline | Curcumin-inspired phenoxy quinolines | Anticancer (Cytotoxicity) | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Imidazo[2,1-b]thiazole derivatives | 15-Lipoxygenase Inhibition | nih.gov |

This table is interactive. Click on the headers to sort.

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, where another heterocyclic ring is built onto the quinoline framework. The 2-chloro group is instrumental in these cyclization reactions.

Pyrazoloquinolines: The synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones can be achieved starting from 2,4-dichloroquinoline-3-carbonitrile. researchgate.net While this precursor is not this compound, the chemistry illustrates a key reaction pathway where the 2-chloro position is critical. A more direct route to other pyrazoloquinoline isomers involves converting the 2-chloro group to a 2-hydrazinyl group. This is accomplished by reacting the 2-chloroquinoline with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting 2-hydrazinylquinoline is a direct precursor that can undergo cyclization reactions to form fused pyrazole (B372694) rings, such as in the synthesis of 1,2,4-triazolo[4,3-a]quinolines. nih.gov

Imidazoquinolines: The synthesis of quinoline-based imidazole-fused heterocycles often utilizes 2-chloroquinoline-3-carbaldehyde as a starting material. nih.gov In a one-pot reaction, this aldehyde can react with a heteroaromatic amidine and an alkyl isocyanide to build the fused imidazole (B134444) ring system. nih.gov This multicomponent reaction strategy highlights the utility of functionalized 2-chloroquinolines in rapidly assembling complex, fused heterocyclic structures that can serve as inhibitors for enzymes like 15-lipoxygenase. nih.gov

Table 2: Fused Heterocyclic Systems Synthesized from Chloroquinoline Precursors

| Precursor | Reagents for Fusion | Fused System Formed | Reference |

|---|---|---|---|

| 2-Chloro-3-phenylquinoline | Hydrazine Hydrate | 2-Hydrazinyl-3-phenylquinoline (precursor for triazoles) | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Heteroaromatic amidine, Alkyl isocyanide | Imidazopyridines, Imidazothiazoles | nih.gov |

This table is interactive. Click on the headers to sort.

Role in Material Science Applications

Specific research detailing the direct application of this compound in organic semiconductors and light-emitting devices is not extensively documented in publicly available literature.

Development of Agrochemicals (as a precursor)

The role of this compound as a direct precursor in the development of commercial agrochemicals is not well-documented in available scientific literature.

Synthesis of Intermediates for Pharmaceutical Research

This compound is a valuable intermediate in pharmaceutical research, primarily due to its reactive chloro and nitro functionalities. The chloro group at the C-2 position allows for facile nucleophilic substitution, enabling the attachment of various side chains and pharmacophores. researchgate.netnih.gov Simultaneously, the nitro group at the C-6 position can be readily reduced to an amino group. nih.gov This resulting 6-aminoquinoline (B144246) derivative opens up a vast number of subsequent chemical transformations, such as diazotization, acylation, and alkylation, allowing for the synthesis of a diverse range of compounds for drug discovery programs.

The dual functionality of this molecule makes it a strategic building block for creating libraries of complex quinoline derivatives to be screened for various therapeutic activities, including but not limited to antimalarial and antibacterial agents.

Anti-cancer Agents

The quinoline nucleus is a prevalent feature in many anti-cancer agents. Derivatives of this compound have been explored for their potential to yield novel cytotoxic and antiproliferative compounds. The strategy often involves replacing the C2-chloro group with various amines, azoles, or other heterocyclic moieties to generate compounds that can interact with biological targets such as DNA, topoisomerases, or protein kinases.

Research has shown that nitroquinoline derivatives can exhibit significant anti-cancer effects. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated more potent anti-cancer activity than other halogenated 8-hydroxyquinolines like clioquinol. nih.govresearchgate.net Its cytotoxicity is enhanced by copper and is associated with the generation of intracellular reactive oxygen species. nih.gov Another study highlighted the antitumor efficacy of a 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone derivative in lung cancer xenografts, underscoring the potential of the chloro-nitroquinoline scaffold. researchgate.net

The development of quinazoline-based pyrimidodiazepines, derived from 2-chloro-4-anilinoquinazoline chalcones, has also yielded compounds with high cytotoxic activity, in some cases exceeding that of the standard drug doxorubicin (B1662922) against multiple cancer cell lines. rsc.org These findings suggest that this compound is a valuable precursor for creating complex heterocyclic systems with potent antiproliferative properties.

Table 1: Anti-cancer Activity of Selected Quinoline Derivatives

| Compound Class | Example Compound | Cancer Cell Line(s) | Activity/Finding | Reference(s) |

|---|---|---|---|---|

| Nitroquinolines | 8-hydroxy-5-nitroquinoline | Human cancer cell lines | More toxic than clioquinol; activity enhanced by copper. | nih.gov |

| Chloro-nitroquinolines | 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | A-549 (Lung) | Significant reduction in xenograft volume in mice. | researchgate.net |

| Quinazoline-chalcones | Chalcone 14g | K-562, RPMI-8226 (Leukemia); HCT-116 (Colon); LOX IMVI (Melanoma); MCF7 (Breast) | High antiproliferative activity (GI₅₀: 0.622–1.81 μM). | rsc.org |

| Pyrimidodiazepines | Compound 16c | Various | High cytotoxic activity (LC₅₀), 10-fold higher than doxorubicin against ten cell lines. | rsc.org |

Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases, and there is a continuous search for new anti-inflammatory drugs. Quinoline derivatives have emerged as promising candidates. The functionalization of the this compound core can lead to compounds that inhibit key inflammatory mediators.

A study focused on the synthesis of new 2-Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5-Yl]Quinolines revealed that some of the synthesized compounds exhibited good anti-inflammatory activity. researchgate.net Similarly, research on synthetic quinolines has produced compounds with high anti-inflammatory effects, comparable to reference drugs like diclofenac (B195802) and celecoxib, with molecular docking studies suggesting inhibition of the COX-2 enzyme. nih.gov Furthermore, certain natural products incorporating a quinolone moiety have been shown to potently inhibit the production of nitric oxide and interleukin 6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating a mechanism of action that involves blocking NLRP3 inflammasome activation. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Quinoline/Quinazoline (B50416) Derivatives

| Compound Class | Key Structural Feature | Assay/Model | Key Finding | Reference(s) |

|---|---|---|---|---|